molecular formula C12H25N3O2 B2753221 Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate CAS No. 1783976-43-1

Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate

Cat. No.: B2753221
CAS No.: 1783976-43-1
M. Wt: 243.351
InChI Key: IGCDPEVZNQWQQB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C12H25N3O2 and a molecular weight of 243.35 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a piperazine ring, which is further substituted with a methyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-methylpiperazin-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted carbamates.

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbamate group.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines in peptide synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents. It serves as a precursor for the development of drugs targeting central nervous system disorders and other therapeutic areas .

Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-6-5-10-9-15(4)8-7-13-10/h10,13H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCDPEVZNQWQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CN(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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